molecular formula C11H14O2 B602165 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-10-3

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B602165
CAS RN: 32820-10-3
InChI Key:
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 . The compound has a rotatable bond count of 1 . The compound’s complexity, as computed by PubChem, is 170 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.5 Ų . It has a heavy atom count of 13 . The compound’s formal charge is 0 . The compound is covalently bonded and has a unit count of 1 .

Scientific Research Applications

  • Synthetic Methodologies :

    • A rapid synthesis method for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid was developed, using 7-methoxy tetralone. This involves Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalysed oxidation (Ainge et al., 2003).
    • The compound has been used as a precursor in the synthesis of dopaminergic compounds and phenethylamine moiety, indicating its role in the development of biologically active substances (Öztaşkın et al., 2011); (Yamashita et al., 1993).
  • Pharmacological Activities :

    • It's used as a precursor for synthesizing σ2 receptor agonists and ligands, highlighting its potential in therapeutic and diagnostic applications in oncology (Berardi et al., 2009); (Abate et al., 2011).
    • The compound's derivatives have been explored for sigma receptor affinity, contributing to research in tumor therapy and diagnostics (Berardi et al., 2005).
  • Chemical Properties :

    • Research on methoxynaphthalenes, including 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, has been conducted to understand their structural, vibrational, and electronic properties, which are crucial for their chemical applications and interactions (Arivazhagan et al., 2014).
    • Its derivatives have been used in the study of electron transfer processes and in the synthesis of various compounds, suggesting its versatility in chemical reactions (Kojima et al., 1989); (Srivastava et al., 1997).

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNEIYWSQIOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.85 g) was dis solved in ethanol (10 ml). After adding an 8 N aqueous solution (3 ml) of sodium hydroxide, the resultant mixture was heated under reflux for 3 hr. Then the liquid reaction mixture was concentrated under reduced pressure and the residue was purified by NH-silica gel column chromatography (ethyl acetate) to give the title compound (0.6 g) as a pale brown oil. (280-4) 1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Name
1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.85 g
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reactant
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aqueous solution
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3 mL
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10 mL
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Synthesis routes and methods III

Procedure details

7-Methoxy-1-(piperazin-1-yl)-1,2,3,4-tetrahydronaphthalene (0.6 g) was reacted in methylene chloride for 2 hr with an acid chloride prepared from 4-fluorophenylacetic acid (0.44 g) and thionyl chloride (0.21 ml) Then the liquid reaction mixture was partitioned between methylene chloride and water, extracted with methylene chloride, dried and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.56 g) as an oil. (280-5) 1-{4-[2-(4-Fluorophenyl)ethyl]piperdin-1-yl}-7-methoxy-1,2,3,4-tetrahydronaphthalene
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0.6 g
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acid chloride
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0.44 g
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0.21 mL
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Synthesis routes and methods IV

Procedure details

1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.41 g) and lithium aluminum hydride (0.05 g) were heated under reflux in THF (15 ml) for 6 hr. Next, the reaction solution was cooled and water (50 ml) a 5 N aqueous solution (50 ml) of sodium hydroxide and further water (150 ml) were successively added thereto. After stirring the resultant mixture at room temperature for 1 hr, the resulting precipitate was filtered through celite and washed with THF. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.38 g) as an oil.
Name
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.41 g
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reactant
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0.05 g
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50 mL
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aqueous solution
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50 mL
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150 mL
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resultant mixture
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15 mL
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Synthesis routes and methods V

Procedure details

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (5 g) was dissolved in methanol and sodium tetrahydroborate (1.3 g) was added thereto at 0° C. After reacting at room temperature for 2 hr, the reaction solution was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water, dried and concentrated under reduced pressure to give the title compound (5.19 g) as a colorless oil. (280-2) 1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
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5 g
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1.3 g
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